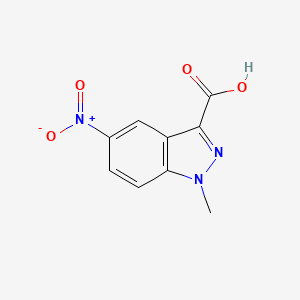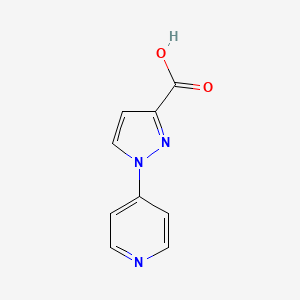![molecular formula C8H13NO2 B1399752 Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate CAS No. 63618-09-7](/img/structure/B1399752.png)
Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate
Vue d'ensemble
Description
Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate is a chemical compound with the molecular weight of 255.31 . It is also known as Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate . The compound is stored at room temperature and is available in liquid form .
Synthesis Analysis
The synthesis of Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate has been reported in several studies. One approach involves the use of a catalytic, enantioselective C–H activation step . Another method employs direct oxidative cyclopropanation of maleimides with aryl methyl ketones in the presence of a copper catalyst .Molecular Structure Analysis
The InChI code for Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate is 1S/C13H21NO4/c1-5-17-10(15)13-6-9(13)7-14(8-13)11(16)18-12(2,3)4/h9H,5-8H2,1-4H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involving Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate have been studied. For instance, a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones has been presented . This reaction provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .Physical And Chemical Properties Analysis
Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate has a molecular weight of 255.31 . It is stored at room temperature and is available in liquid form .Applications De Recherche Scientifique
Synthesis and Antimalarial Activities
Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate derivatives have been synthesized and evaluated for antimalarial activities. In a study by Ningsanont et al. (2003), derivatives with varying side chains were prepared and tested for their in vitro activity against Plasmodium falciparum. These derivatives also underwent evaluation for their antimycobacterium activity and cytotoxic activity against Vero cell (Ningsanont, Black, Chanphen, & Thebtaranonth, 2003).
Chemical Rearrangements and Syntheses
Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate is involved in various chemical rearrangements and syntheses. Dehnel and Kanabus‐Kaminska (1987) reported the acid-catalyzed double rearrangement of this compound, leading to new pyrrole derivatives. This study demonstrated the compound's potential in the generation of new chemical structures through rearrangement processes (Dehnel & Kanabus‐Kaminska, 1987).
Asymmetric Synthesis of Bicyclic Amino Acid Derivatives
The compound has been utilized in the asymmetric synthesis of bicyclic amino acid derivatives. Waldmann and Braun (1991) synthesized derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates using Aza-Diels-Alder reactions. This research highlights the compound's role in creating chiral building blocks for pharmaceuticals and other bioactive molecules (Waldmann & Braun, 1991).
Synthesis of 3-azabicyclo[3.1.0]hexanes
Kimura et al. (2015) demonstrated the synthesis of 3-azabicyclo[3.1.0]hexanes through the insertion of cyclopropylmagnesium carbenoids. This process involves the creation of azabicyclohexanes, showcasing the compound's versatility in synthesizing novel structures (Kimura, Wada, Tsuru, Sampei, & Satoh, 2015).
Structural Studies and NMR Spectroscopy
Ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate, a related compound, was studied using NMR spectroscopy by Arias-Pérez et al. (1995). This research provides insights into the conformational behavior of similar azabicyclo compounds, which is crucial for understanding their chemical and biological properties (Arias-Pérez, Alejo, Gálvez, Pérez, & Santos, 1995).
Transition State Mimics in Enzyme Inhibition
Young and Horenstein (2004) synthesized azabicyclo[3.1.0]hexane transition state analogs, demonstrating the potential of these compounds as enzyme inhibitors. Their work contributes to understanding how such structures can mimic biological transition states, essential for designing drugs and studying enzyme mechanisms (Young & Horenstein, 2004).
Orientations Futures
The future directions for the research and development of Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate could involve improving the efficiency of the synthesis process . Additionally, given its role in the production of antiviral medications, further exploration of its potential applications in pharmaceuticals could be beneficial .
Propriétés
IUPAC Name |
ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-11-7(10)8-3-6(8)4-9-5-8/h6,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOYTSMQIIGIRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1399680.png)
![N-[(5-bromopyridin-2-yl)methyl]cyclopropanamine](/img/structure/B1399682.png)


![3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1399691.png)